N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No.:
Cat. No.: VC16391664
Molecular Formula: C15H11N3O4S
Molecular Weight: 329.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11N3O4S |
|---|---|
| Molecular Weight | 329.3 g/mol |
| IUPAC Name | N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C15H11N3O4S/c19-15(11-8-20-9-4-1-2-5-10(9)21-11)16-14-13(17-22-18-14)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19) |
| Standard InChI Key | LMPLQWDGKDVNNB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=CS4 |
Introduction
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound features a 1,2,5-oxadiazole ring substituted with a thiophene moiety and a benzodioxine carboxamide group. Oxadiazoles are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves multi-step reactions:
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Formation of the Oxadiazole Core:
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The 1,2,5-oxadiazole ring can be synthesized by cyclization of diacylhydrazides or nitrile oxides with suitable reagents.
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Thiophene derivatives are introduced during this step to form the thiophenyl-substituted oxadiazole.
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Coupling with Benzodioxine Derivative:
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The benzodioxine moiety is typically synthesized from catechol derivatives.
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The final coupling reaction involves forming the carboxamide bond between the oxadiazole-thiophene intermediate and the benzodioxine derivative.
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Applications in Drug Design
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be explored for:
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Antimicrobial Drugs: Effective against resistant bacterial strains.
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Cancer Therapeutics: Potential inhibitor of key cancer pathways based on docking studies .
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Anti-inflammatory Agents: By targeting COX enzymes or other inflammatory mediators .
Future Directions
Further research is required to:
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Conduct in vitro and in vivo biological assays for antimicrobial and anticancer activities.
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Perform molecular docking studies to identify specific protein targets.
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Optimize the compound's pharmacokinetic properties for drug development.
This compound represents a promising candidate for pharmaceutical research due to its unique chemical structure and potential biological activities.
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